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Abstract
This technical guide provides a comprehensive overview of 2-(Methylthio)phenol, a versatile

organosulfur compound with significant applications in the pharmaceutical and flavor industries.

This document details its historical discovery, outlines key synthetic methodologies with

detailed experimental protocols, and presents its physicochemical and spectroscopic properties

in a structured format. A significant focus is placed on its role as a crucial intermediate in the

synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) inhibitors, a

promising class of therapeutics for autoimmune diseases.

Introduction
2-(Methylthio)phenol, also known as o-hydroxythioanisole, is an aromatic compound

characterized by a phenol ring substituted with a methylthio group at the ortho position. Its

unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable

thioether linkage, makes it a valuable building block in organic synthesis. While it has found

use as a flavor and fragrance agent, its prominence has grown substantially in recent years

due to its critical role in the development of novel pharmaceuticals. This guide aims to be an in-

depth resource for researchers and professionals working with or interested in the applications

of 2-(Methylthio)phenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b087076?utm_src=pdf-interest
https://www.benchchem.com/product/b087076?utm_src=pdf-body
https://www.benchchem.com/product/b087076?utm_src=pdf-body
https://www.benchchem.com/product/b087076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Discovery and History
The precise first synthesis of 2-(Methylthio)phenol is not definitively documented in a singular

"discovery" paper. However, its preparation falls under the broader historical development of

synthetic methods for aryl thioethers and thiophenols. One of the foundational methods for

converting phenols to thiophenols is the Newman-Kwart rearrangement, first described in detail

by Melvin S. Newman and Harold A. Karnes in 1966.[1][2] This reaction provides a general and

reliable route to thiophenols from readily available phenols, and it is highly probable that 2-
(Methylthio)phenol was synthesized and characterized using this methodology or similar early

techniques for creating aryl thioethers. The work of Theodor Zincke on the cleavage of

disulfides in the early 20th century also laid the groundwork for the synthesis of various

organosulfur compounds.[3]

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 2-(Methylthio)phenol is
essential for its application in research and development.

Physical and Chemical Properties
The key physical and chemical properties of 2-(Methylthio)phenol are summarized in the table

below for easy reference and comparison.
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Property Value Unit Source

Molecular Formula C₇H₈OS [4]

Molecular Weight 140.20 g/mol [4]

Appearance
Colorless to pale

yellow liquid
[5]

Boiling Point 218-219 °C at 760 mmHg [6]

105 °C at 22 mmHg [6]

Melting Point Not Available

Density 1.168 - 1.173 g/cm³ at 25 °C [6]

Refractive Index 1.575 - 1.584 at 20 °C [6]

Flash Point 107.78 °C [6]

Water Solubility 4978
mg/L at 25 °C

(estimated)
[6]

logP (Octanol/Water

Partition Coefficient)
2.002 (estimated) [6]

Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 2-
(Methylthio)phenol.
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Spectroscopy Data Source

¹H NMR

Awaiting definitive

experimental data with peak

assignments.

¹³C NMR

Awaiting definitive

experimental data with peak

assignments.

Infrared (IR)

The IR spectrum of phenol

shows a characteristic broad

O-H stretch from 3200-3600

cm⁻¹, aromatic C-H stretches

from 3000-3100 cm⁻¹, C=C

aromatic ring stretches from

1500-1600 cm⁻¹, and a C-O

stretch around 1220 cm⁻¹.[7]

The spectrum of 2-

(Methylthio)phenol would

exhibit these peaks with

additional features

corresponding to the C-S and

S-CH₃ bonds.

[7]

Mass Spectrometry (MS)

The NIST WebBook provides

mass spectrum data for 2-

(Methylthio)phenol and its TMS

derivative.[4][8]

[4][8]

Synthesis of 2-(Methylthio)phenol
Several synthetic routes to 2-(Methylthio)phenol have been developed. The most prominent

and versatile method is the Newman-Kwart rearrangement.

The Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a thermal, intramolecular reaction that converts an O-aryl

thiocarbamate to an S-aryl thiocarbamate.[1] Subsequent hydrolysis of the S-aryl
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thiocarbamate yields the corresponding thiophenol. This method is a cornerstone for the

synthesis of thiophenols from phenols.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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